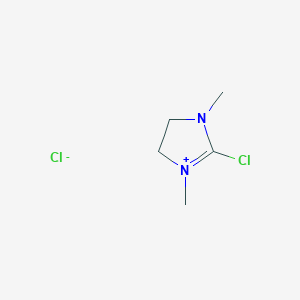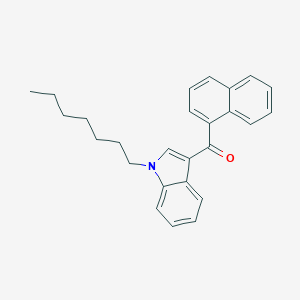
(1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)méthanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Affinités pour les récepteurs cannabinoïdes
JWH-020 est un indole cannabimimétique dérivé de WIN 55,212-1 . Il a des affinités pour les récepteurs cannabinoïdes (CB) CB1 et CB2 (128 et 205 nM, respectivement), qui sont significativement plus faibles que celles de WIN 55,212-2 (1,89 et 0,28 nM, respectivement) . Cette propriété en fait un composé précieux pour étudier le système cannabinoïde et ses effets sur le corps humain.
Chimie forensique et toxicologie
JWH-020 est utilisé comme étalon de référence analytique en chimie forensique et en toxicologie . Sa structure et ses propriétés uniques en font un outil utile pour identifier et étudier les cannabinoïdes synthétiques dans divers échantillons.
Recherche sur l'abus de drogues
En tant que cannabinoïde synthétique, JWH-020 est souvent trouvé dans divers mélanges à base de plantes vendus légalement dans les dépanneurs, les boutiques de fumeurs et sur Internet . Par conséquent, il est fréquemment utilisé dans la recherche liée à l'abus de drogues, en particulier pour étudier les effets et la prévalence des cannabinoïdes synthétiques.
Application de la spectrométrie de masse
JWH-020 est utilisé en spectrométrie de masse, une technique utilisée pour identifier et quantifier les molécules dans des mélanges complexes . Son spectre de masse unique en fait un composé de référence utile dans ce domaine.
Recherche pharmacologique
Les effets de JWH-020 in vivo n'ont pas été explorés . Cela ouvre un domaine de recherche potentiel pour comprendre les effets pharmacologiques de ce composé sur les organismes vivants.
Développement de thérapeutiques
La recherche originale qui a conduit à la synthèse de JWH-020 visait à créer des composés qui agissaient sur les mêmes récepteurs dans le corps humain que le THC, en fin de compte pour le traitement de la sclérose en plaques, du syndrome d'immunodéficience acquise (SIDA) et de la chimiothérapie . Cela suggère des applications potentielles de JWH-020 dans le développement de thérapeutiques pour ces affections.
Mécanisme D'action
Target of Action
JWH-020 primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Mode of Action
JWH-020 interacts with its targets, the CB1 and CB2 receptors, by binding to them. Its affinities for these receptors (128 and 205 nm, respectively) are significantly weaker than those of win 55,212-2 (189 and 028 nM, respectively) .
Biochemical Pathways
For instance, CB1 receptors in the central nervous system can modulate cardiac and vascular functions .
Pharmacokinetics
It has been suggested that jwh-020 may undergo biotransformation in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of JWH-020. For instance, the compound’s effects can be influenced by factors such as the user’s physiological state and the presence of other substances in the body .
Propriétés
IUPAC Name |
(1-heptylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-2-3-4-5-10-18-27-19-24(22-15-8-9-17-25(22)27)26(28)23-16-11-13-20-12-6-7-14-21(20)23/h6-9,11-17,19H,2-5,10,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKDUDCDUKFOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016343 | |
| Record name | JWH-020 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209414-09-5 | |
| Record name | JWH-020 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-020 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-020 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UPV2SG3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



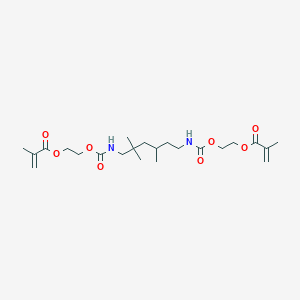
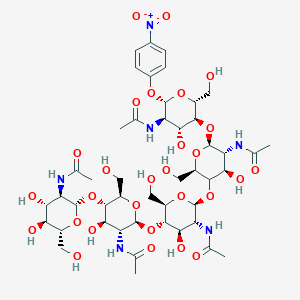
![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)



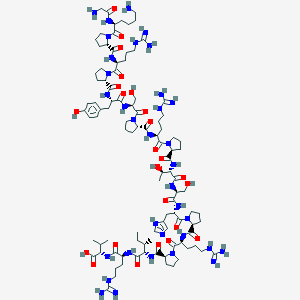


![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)



